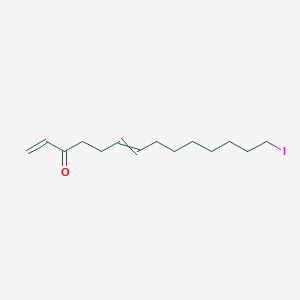
14-Iodotetradeca-1,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Iodotetradeca-1,6-dien-3-one is an organic compound characterized by the presence of an iodine atom attached to a tetradeca-1,6-dien-3-one backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodotetradeca-1,6-dien-3-one typically involves the iodination of tetradeca-1,6-dien-3-one. One common method includes the reaction of tetradeca-1,6-dien-3-one with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Iodotetradeca-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
14-Iodotetradeca-1,6-dien-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 14-Iodotetradeca-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms .
Comparaison Avec Des Composés Similaires
Tetradeca-1,6-dien-3-one: Lacks the iodine atom, resulting in different reactivity and applications.
1,2,8,9-Tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-one: Contains a spirocyclic structure with different chemical properties.
Uniqueness: 14-Iodotetradeca-1,6-dien-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
101999-65-9 |
|---|---|
Formule moléculaire |
C14H23IO |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
14-iodotetradeca-1,6-dien-3-one |
InChI |
InChI=1S/C14H23IO/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2,6,8H,1,3-5,7,9-13H2 |
Clé InChI |
WKUDMGPOEPASPM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)CCC=CCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


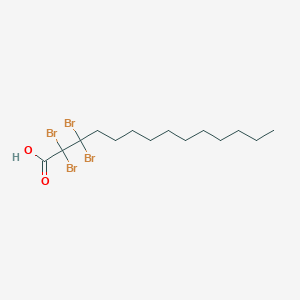
![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
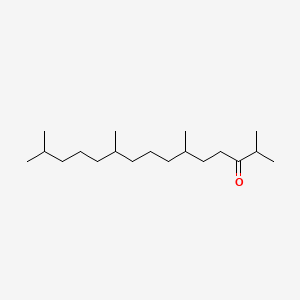
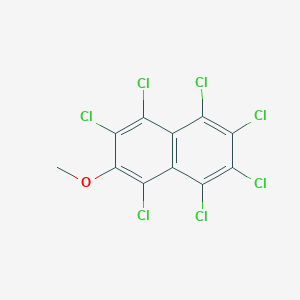
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
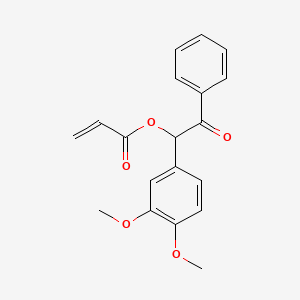
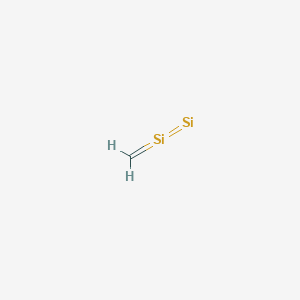
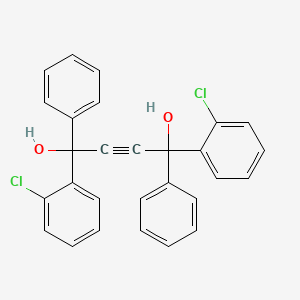
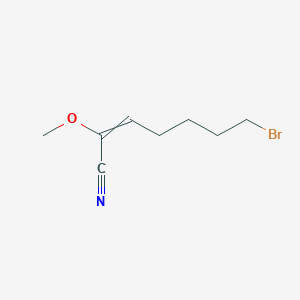
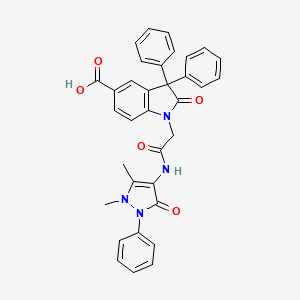
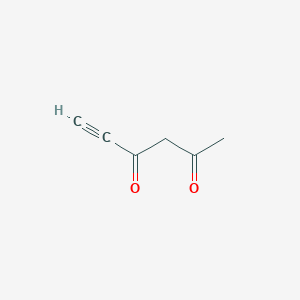
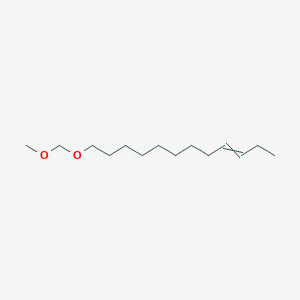
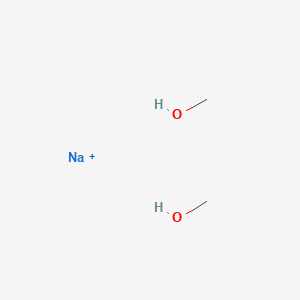
![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
